molecular formula C21H25N5O2 B609178 MLi-2-Bio-X

MLi-2-Bio-X

Cat. No.: B609178
M. Wt: 379.5 g/mol
InChI Key: ATUUNJCZCOMUKD-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

MLi-2-Bio-X is a highly potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a multi-domain protein that contains both a kinase and a GTPase . Mutations in LRRK2, such as the common variant G2019S, are associated with an increased risk for familial and sporadic Parkinson’s disease (PD) . The G2019S mutation leads to increased LRRK2 kinase activity .

Mode of Action

This compound interacts with LRRK2 and inhibits its kinase activity . It exhibits exceptional potency in a purified LRRK2 kinase assay in vitro, a cellular assay monitoring dephosphorylation of LRRK2 pSer935 LRRK2, and a radioligand competition binding assay . It has greater than 295-fold selectivity for over 300 kinases in addition to a diverse panel of receptors and ion channels .

Biochemical Pathways

The inhibition of LRRK2 by this compound affects various biochemical pathways. LRRK2 phosphorylates a conserved residue on the switch-II domain of a subset of Rab GTPases, including Rab10 . Chronic inhibition of LRRK2 by this compound has been shown to cause significant alterations in endolysosomal and trafficking pathways in the kidney . A subtle but distinct biochemical signature affecting mitochondrial proteins was also observed in brain tissue .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of LRRK2 kinase activity and the subsequent dephosphorylation of its substrates, such as Rab10 . This results in alterations in various cellular processes, including endolysosomal and trafficking pathways, and potentially mitochondrial function .

Action Environment

It is known that various factors can affect the activity of enzymes and other proteins, including temperature, ph, and the presence of other molecules

Biochemical Analysis

Biochemical Properties

MLi-2-Bio-X plays a crucial role in biochemical reactions by inhibiting the activity of leucine-rich repeat kinase 2. This inhibition is highly selective, with this compound demonstrating greater than 295-fold selectivity against a panel of receptors, channels, and over 300 kinases . The compound interacts with leucine-rich repeat kinase 2 by binding to its kinase domain, thereby preventing the phosphorylation of downstream substrates such as Rab GTPases . This interaction is characterized by high potency, with an inhibitory concentration (IC50) of 0.76 nM in cell-free assays, 1.4 nM in cell-based assays, and 3.4 nM in radioligand-binding assays .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting leucine-rich repeat kinase 2, this compound reduces the phosphorylation of Rab GTPases, which are key regulators of vesicle trafficking and cellular signaling . This reduction in phosphorylation leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to promote mitophagy, a process that is suppressed by leucine-rich repeat kinase 2 activity . Additionally, this compound influences cell function by modulating the activity of other proteins and enzymes that interact with leucine-rich repeat kinase 2.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the kinase domain of leucine-rich repeat kinase 2, leading to the inhibition of its enzymatic activity. This binding interaction prevents the phosphorylation of downstream substrates, such as Rab GTPases, thereby modulating various cellular processes . This compound also induces dephosphorylation of biomarker sites on leucine-rich repeat kinase 2, including Ser935, which is indicative of the closed conformation of the kinase domain . This inhibition of leucine-rich repeat kinase 2 activity results in changes in gene expression and cellular signaling pathways, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability and potency, with sustained inhibition of leucine-rich repeat kinase 2 activity observed in both in vitro and in vivo studies . The recovery of leucine-rich repeat kinase 2 activity after washout conditions is slower compared to the phosphorylation of Rab GTPases . Long-term effects of this compound on cellular function include sustained reduction in leucine-rich repeat kinase 2 activity and alterations in cellular signaling pathways and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits leucine-rich repeat kinase 2 activity and reduces the phosphorylation of downstream substrates . At higher doses, the compound may exhibit toxic or adverse effects, including off-target interactions and potential toxicity . Threshold effects have been observed, with a certain dosage required to achieve significant inhibition of leucine-rich repeat kinase 2 activity without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with leucine-rich repeat kinase 2 and its downstream substrates. The compound modulates the activity of enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . By inhibiting leucine-rich repeat kinase 2, this compound affects the phosphorylation state of Rab GTPases, which play a critical role in vesicle trafficking and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which affect its activity and function . This compound has been shown to effectively penetrate cellular membranes and reach its target sites within cells, ensuring its potent inhibitory effects on leucine-rich repeat kinase 2 activity.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with leucine-rich repeat kinase 2 and other biomolecules. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures that this compound reaches its target sites and exerts its inhibitory effects on leucine-rich repeat kinase 2.

Chemical Reactions Analysis

Merck LRRK2 inhibitor-2 undergoes several types of chemical reactions, including:

Scientific Research Applications

Merck LRRK2 inhibitor-2 has several scientific research applications, including:

Comparison with Similar Compounds

Merck LRRK2 inhibitor-2 is compared with other similar compounds, such as:

Properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUUNJCZCOMUKD-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MLi-2-Bio-X
Reactant of Route 2
MLi-2-Bio-X
Reactant of Route 3
Reactant of Route 3
MLi-2-Bio-X
Reactant of Route 4
MLi-2-Bio-X
Reactant of Route 5
Reactant of Route 5
MLi-2-Bio-X
Reactant of Route 6
MLi-2-Bio-X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.